molecular formula C17H14Cl2N4OS B11583404 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11583404
M. Wt: 393.3 g/mol
InChI Key: VKEOAIOUYWQJCK-UHFFFAOYSA-N
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Description

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and furan rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the fusion of triazole and thiadiazine rings with a furan moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with 2,5-dichlorophenylfuran . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the triazolothiadiazine core structure and exhibit similar pharmacological activities.

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, have comparable chemical reactivity and applications.

Uniqueness

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the specific combination of its structural features, which confer distinct pharmacological properties and reactivity patterns. Its ability to interact with multiple biological targets makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C17H14Cl2N4OS

Molecular Weight

393.3 g/mol

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H14Cl2N4OS/c1-2-3-16-20-21-17-23(16)22-13(9-25-17)15-7-6-14(24-15)11-8-10(18)4-5-12(11)19/h4-8H,2-3,9H2,1H3

InChI Key

VKEOAIOUYWQJCK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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